molecular formula C10H10N2O2 B13116032 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole

2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole

Cat. No.: B13116032
M. Wt: 190.20 g/mol
InChI Key: NQYUEUQFAZMWTI-UHFFFAOYSA-N
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Description

2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with ortho-tolyl isocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy and tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(m-tolyl)-1,3,4-oxadiazole
  • 2-Methoxy-5-(p-tolyl)-1,3,4-oxadiazole
  • 2-Methoxy-5-(o-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-methoxy-5-(2-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H10N2O2/c1-7-5-3-4-6-8(7)9-11-12-10(13-2)14-9/h3-6H,1-2H3

InChI Key

NQYUEUQFAZMWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)OC

Origin of Product

United States

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